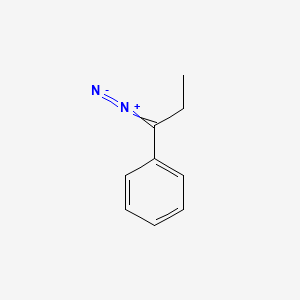
Benzene, (1-diazopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, (1-diazopropyl)- is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) attached to a benzene ring. The diazo group is known for its versatility in organic synthesis, making diazo compounds valuable intermediates in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Benzene, (1-diazopropyl)- can be synthesized through the diazotization of 1-propylamine followed by a coupling reaction with benzene. The general synthetic route involves the following steps:
Diazotization: 1-propylamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzene in the presence of a catalyst, such as copper(I) chloride, to form Benzene, (1-diazopropyl)-.
Industrial Production Methods: Industrial production of Benzene, (1-diazopropyl)- typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
化学反应分析
Types of Reactions: Benzene, (1-diazopropyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Reduction Reactions: The diazo group can be reduced to form amines.
Oxidation Reactions: The compound can undergo oxidation to form azo compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Major Products Formed:
Substitution Reactions: Products include halogenated benzene derivatives.
Reduction Reactions: Products include primary amines.
Oxidation Reactions: Products include azo compounds.
科学研究应用
Benzene, (1-diazopropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable diazo linkages.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of Benzene, (1-diazopropyl)- involves the formation of a diazonium ion, which can act as an electrophile in various chemical reactions. The diazonium ion can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
相似化合物的比较
Benzene, (1-diazomethyl)-: Similar structure but with a methyl group instead of a propyl group.
Benzene, (1-diazoethyl)-: Similar structure but with an ethyl group instead of a propyl group.
Benzene, (1-diazobutyl)-: Similar structure but with a butyl group instead of a propyl group.
Comparison: Benzene, (1-diazopropyl)- is unique due to the presence of the propyl group, which influences its reactivity and the types of reactions it can undergo. The length and branching of the alkyl chain can affect the compound’s stability, solubility, and interaction with other molecules.
属性
CAS 编号 |
52686-70-1 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC 名称 |
1-diazopropylbenzene |
InChI |
InChI=1S/C9H10N2/c1-2-9(11-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI 键 |
LJTFEHMRMWNEIF-UHFFFAOYSA-N |
规范 SMILES |
CCC(=[N+]=[N-])C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


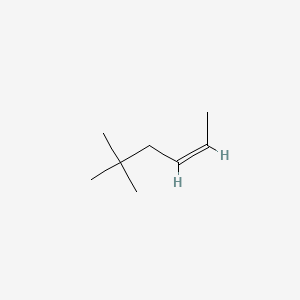
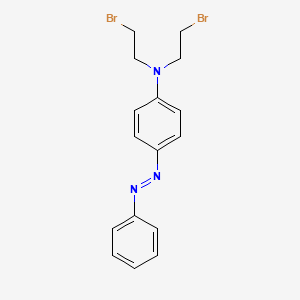

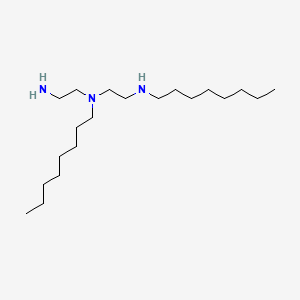
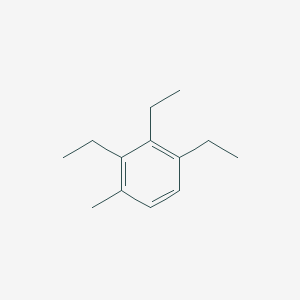
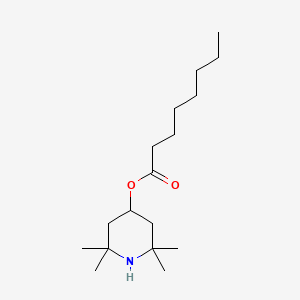
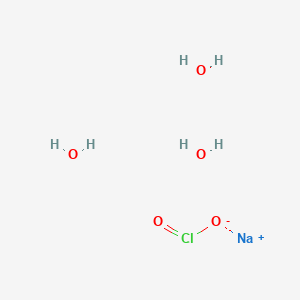
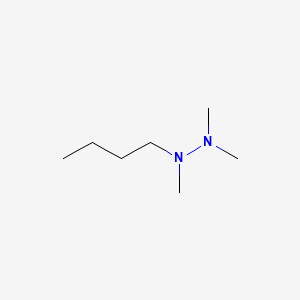
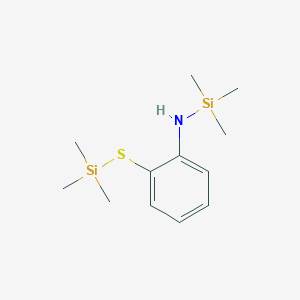

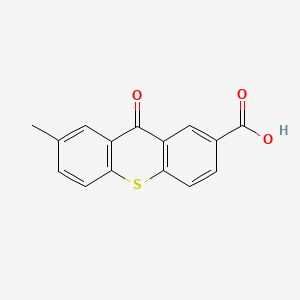
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)

